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Compound of Interest

Compound Name: Cyclanoline chloride

Cat. No.: B1669390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cyclanoline chloride, a quaternary protoberberine alkaloid, has garnered attention for its

biological activities, notably as a cholinesterase inhibitor. This technical guide provides a

comprehensive overview of the structural elucidation of this compound, detailing the analytical

methodologies and data that have been instrumental in defining its molecular architecture.

Chemical Identity and Properties
Cyclanoline chloride is chemically designated as 13a-alpha-Berbinium, 2,9-dihydroxy-3,10-

dimethoxy-7-methyl-, chloride. It is also known by its synonyms, Cissamine chloride and l-

alpha-N-Methylscoulerine. The compound was first identified as a natural product isolated from

plants of the Menispermaceae family, such as Stephania venosa and Cissampelos pareira.

Property Value

Chemical Formula C₂₀H₂₄ClNO₄

Molecular Weight 377.86 g/mol

CAS Number 17472-50-3

Appearance Off-white to light brown solid
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Core Structural Elucidation: A Methodological
Approach
The definitive structure of Cyclanoline chloride was established through a combination of

spectroscopic and analytical techniques. These methods provide a detailed picture of the

connectivity of atoms and their spatial arrangement. The general workflow for such a structural

elucidation is outlined below.
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Caption: General workflow for the isolation and structural elucidation of Cyclanoline chloride.

Experimental Protocols
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While the original primary literature containing the detailed experimental data for Cyclanoline
chloride's initial structural elucidation is not readily available in modern databases, the

following protocols are representative of the standard methods used for the characterization of

protoberberine alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule.

Sample Preparation: 5-10 mg of purified Cyclanoline chloride is dissolved in 0.5 mL of a

deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), and

transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters: A standard pulse sequence is used to acquire the proton spectrum. Chemical

shifts are reported in parts per million (ppm) relative to a residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS). Key information obtained includes the

chemical shift of each proton, the integration (number of protons), and the multiplicity

(splitting pattern) which reveals adjacent protons.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters: A proton-decoupled pulse sequence is used to obtain a spectrum where each

unique carbon atom appears as a single peak. Chemical shifts are reported in ppm.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other

(typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the

carbon atom to which it is directly attached.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are separated by two or three bonds, which is crucial for piecing together

the molecular structure.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as its fragmentation pattern, which can help in structural determination.

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is

commonly used for quaternary alkaloids like Cyclanoline chloride.

Sample Preparation: A dilute solution of the sample in a suitable solvent (e.g., methanol) is

infused into the mass spectrometer.

Data Acquisition: The instrument is operated in positive ion mode to detect the cationic

Cyclanoline molecule. The accurate mass measurement allows for the determination of the

elemental formula (C₂₀H₂₄NO₄⁺ for the cation).

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a

characteristic pattern of daughter ions. The fragmentation pattern provides valuable clues

about the different structural components of the molecule.

Information Gained

Cyclanoline Cation
(m/z 342.17)

Fragment A
Loss of CH₃

Fragment B
Retro-Diels-Alder

...

Molecular Weight

Elemental Formula

Substructural Information
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Caption: Logical relationship in Mass Spectrometry analysis.

Spectroscopic Data (Representative)
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Cyclanoline
chloride based on data for structurally similar protoberberine alkaloids.

Table 1: Representative ¹H NMR Data for Cyclanoline Moiety

Proton
Expected Chemical Shift
(ppm)

Multiplicity

H-1 ~6.8 s

H-4 ~6.9 s

H-5 ~3.0-3.2 m

H-6 ~4.2-4.4 m

H-8 ~4.8-5.0 m

H-11 ~7.0 s

H-12 ~6.9 s

H-13 ~3.2-3.4 m

H-13a ~4.6-4.8 m

N-CH₃ ~3.5 s

OCH₃ ~3.9 s

OCH₃ ~3.9 s

Table 2: Representative ¹³C NMR Data for Cyclanoline Moiety

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1669390?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669390?utm_src=pdf-body
https://www.benchchem.com/product/b1669390?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Expected Chemical Shift (ppm)

C-1 ~110

C-2 ~148

C-3 ~149

C-4 ~112

C-4a ~128

C-5 ~28

C-6 ~58

C-7a ~125

C-8 ~65

C-9 ~150

C-10 ~147

C-11 ~115

C-12 ~120

C-12a ~130

C-13 ~35

C-13a ~60

C-13b ~122

N-CH₃ ~48

OCH₃ ~56

OCH₃ ~56

Biological Significance: Cholinesterase Inhibition
The structural features of Cyclanoline chloride, particularly the quaternary nitrogen and the

planar aromatic system, are key to its biological activity as an inhibitor of acetylcholinesterase
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(AChE). This inhibition increases the levels of the neurotransmitter acetylcholine in the synaptic

cleft, a mechanism relevant to the symptomatic treatment of Alzheimer's disease.
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Caption: Signaling pathway of cholinesterase inhibition by Cyclanoline chloride.

Conclusion
The structural elucidation of Cyclanoline chloride is a classic example of natural product

chemistry, relying on a synergistic application of isolation techniques and spectroscopic

analysis. While the primary historical data is elusive, the established structure, confirmed

through comparison with related alkaloids, provides a solid foundation for its further
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investigation as a pharmacologically active agent. The detailed methodologies and

representative data presented in this guide serve as a valuable resource for researchers in the

fields of phytochemistry, medicinal chemistry, and drug development.

To cite this document: BenchChem. [Unraveling the Architecture of Cyclanoline Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669390#structural-elucidation-of-cyclanoline-
chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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